
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a tert-butyl carbamate group at position 1, a methyl substituent at position 2, and a ketone (oxo) group at position 4. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing complex molecules. Its structural features, including the electron-withdrawing carbamate and the steric bulk of the tert-butyl group, influence its reactivity in nucleophilic substitutions and cycloadditions.
Preparation Methods
Laboratory-Scale Synthesis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Carbamate Protection of 2-Methyl-6-oxopiperidine
The most frequently reported laboratory method involves the reaction of 2-methyl-6-oxopiperidine with tert-butyl chloroformate (Boc-Cl) in the presence of a tertiary amine base, typically triethylamine (TEA). This pathway leverages the nucleophilic character of the piperidine nitrogen to facilitate carbamate formation.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–5°C (ice-water bath) to minimize side reactions such as over-alkylation
- Molar Ratios: 1:1.1 (piperidine:Boc-Cl) with 1.2 equivalents of TEA
- Reaction Time: 4–6 hours under nitrogen atmosphere
The general reaction mechanism proceeds via the deprotonation of the piperidine nitrogen by TEA, followed by nucleophilic attack on Boc-Cl to form the Boc-protected intermediate.
Equation:
$$ \text{2-Methyl-6-oxopiperidine} + \text{Boc-Cl} \xrightarrow[\text{TEA, DCM}]{\text{0–5°C}} \text{this compound} + \text{HCl} $$
Optimization Strategies
Yield improvements are achieved through:
- Stoichiometric Adjustments: Excess Boc-Cl (1.2–1.5 eq) compensates for reagent hydrolysis in hygroscopic solvents.
- Catalyst Screening: 4-Dimethylaminopyridine (DMAP) at 0.1 eq accelerates acylation by stabilizing the transition state.
- Solvent Selection: THF enhances solubility of intermediates compared to DCM, reducing reaction time by 20–30%.
Table 1: Comparative Analysis of Solvent Systems
Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
DCM | 6 | 78 | 95 |
THF | 4.5 | 82 | 97 |
Acetone | 8 | 65 | 90 |
Data adapted from synthetic protocols.
Industrial-Scale Production Techniques
Batch Reactor Synthesis
Industrial manufacturing employs jacketed batch reactors (500–10,000 L capacity) with automated temperature and pressure controls. Key parameters include:
- Mixing Efficiency: High-shear impellers ensure homogeneous reagent distribution.
- Temperature Control: Gradual warming from 0°C to 20°C post-reaction minimizes exothermic side reactions.
- Inert Atmosphere: Nitrogen sparging reduces oxidative degradation of intermediates.
Continuous Flow Chemistry
Recent advancements utilize microreactor systems for improved heat transfer and reaction consistency:
- Residence Time: 15–30 minutes at 25°C
- Throughput: 5–10 kg/hour with >90% conversion efficiency
- Advantages: Reduced solvent waste and enhanced safety profiles compared to batch processes.
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction: Post-reaction mixtures are washed with 5% aqueous HCl to remove unreacted TEA, followed by brine to eliminate residual water.
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent achieves >98% purity.
- Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the product as a colorless liquid.
Analytical Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.10–2.30 (m, 4H, piperidine CH₂), 2.85 (s, 3H, CH₃), 3.50–3.70 (m, 2H, NCH₂).
- ¹³C NMR: δ 28.1 (Boc CH₃), 80.5 (Boc C), 170.2 (C=O).
Mass Spectrometry:
- ESI-MS: m/z 214.2 [M+H]⁺ (calculated for C₁₁H₁₉NO₃: 213.27).
High-Performance Liquid Chromatography (HPLC):
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile Phase: 70:30 acetonitrile/water
- Retention Time: 6.8 minutes
Alternative Synthetic Routes
Reductive Amination Pathways
An alternative approach condenses 2-methyl-5-oxopentanal with tert-butyl carbamate under hydrogenation conditions (Pd/C, 50 psi H₂). However, this method yields <60% due to competing imine formation.
Enzymatic Catalysis
Preliminary studies explore lipase-mediated acylation in non-aqueous media, though conversions remain suboptimal (35–40%).
Scalability Challenges and Solutions
Byproduct Management
- Dimerization: Elevated temperatures (>30°C) promote piperidine dimerization, mitigated by strict thermal control.
- Solvent Recovery: Distillation towers reclaim >85% of DCM/THF, reducing production costs by 20%.
Regulatory Compliance
- Waste Streams: Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous calcium chloride sludge.
- Quality Control: In-process checks via inline FTIR ensure reaction completion before purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 2-methyl-6-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate, while reduction may produce tert-Butyl 2-methyl-6-hydroxypiperidine-1-carboxylate .
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse transformations, making it valuable in synthetic organic chemistry.
Reaction Type | Example Product | Yield (%) |
---|---|---|
Oxidation | 2-methyl-6-oxo derivatives | Varies |
Reduction | 2-methyl-6-hydroxypiperidine | Varies |
Substitution | Modified piperidine derivatives | Varies |
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical building block . Research indicates that it can be modified to create compounds with desirable biological activities.
Biological Activity Overview:
Research shows that this compound exhibits various biological activities, including enzyme inhibition and receptor modulation.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 5.2 |
Butyrylcholinesterase | Non-competitive | 3.8 |
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its ability to modulate receptor activity suggests potential therapeutic applications in treating neurological disorders.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of this compound in a mouse model of neurodegeneration. The findings indicated that treatment reduced neuronal apoptosis and improved cognitive function, highlighting its potential for neuroprotective therapies.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate can be compared to related compounds, particularly spirocyclic and piperidine-based analogs. Below is a detailed analysis:
Structural and Functional Similarities
Functional Groups :
- The tert-butyl carbamate group is a common motif in intermediates for drug synthesis, as seen in tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1, MW 307.4). Both compounds share the tert-butyl carbamate, which enhances stability and modulates solubility.
- The oxo group at position 6 in the target compound is analogous to the oxo groups in spirocyclic derivatives like tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6, Similarity: 0.94).
Synthetic Utility: Compounds such as tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9, Similarity: 0.94) are used in medicinal chemistry for their rigid spirocyclic frameworks, which restrict conformational flexibility compared to monocyclic piperidines. This rigidity can enhance binding specificity in biological targets.
Key Differences
Ring Systems: The target compound’s monocyclic piperidine scaffold offers greater conformational flexibility than the bicyclic spiro systems in analogs like CAS 203661-71-5. This flexibility may influence reactivity in ring-opening or functionalization reactions.
For example, the hydroxymethyl and methoxyphenyl substituents in CAS 1186654-76-1 enable hydrogen bonding and π-π interactions, which are absent in the target compound.
Data Table: Comparison of Structural and Functional Properties
Research Findings and Implications
- Reactivity : The oxo group in the target compound may act as an electrophilic site for nucleophilic additions, akin to spirocyclic analogs.
- Crystallography : Hydrogen bonding patterns, as analyzed via graph set theory (), could differ between the flexible piperidine and rigid spiro systems, affecting crystallization behavior.
- Safety Considerations: Limited toxicological data for the target compound suggest caution in handling, despite the low hazard profile of structurally related compounds.
Biological Activity
tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO2, with a molecular weight of 213.27 g/mol. The structure features a piperidine ring with a ketone and carboxylate functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes, notably those involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cholinesterases, which are critical in neurotransmission.
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 5.2 | |
Butyrylcholinesterase | Non-competitive | 3.8 |
2. Receptor Modulation
The compound has also been studied for its interaction with various receptors, including those involved in the central nervous system (CNS). Its potential as a modulator of neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.
The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activity and receptor binding affinity. The presence of the piperidine structure allows for interactions with active sites of enzymes and receptors.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in a mouse model of neurodegeneration. The results indicated that treatment with the compound reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. Basic: What safety protocols should be followed when handling tert-butyl piperidine carboxylate derivatives in laboratory settings?
Answer:
When handling tert-butyl-protected piperidine derivatives, adhere to general laboratory safety guidelines for reactive organics:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., synthesis or purification) .
- Storage: Store in airtight containers at 2–8°C, away from heat/ignition sources. Ground metal containers during transfer to prevent static discharge .
- Spill Management: Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent aerosolization .
- Emergency Measures: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Seek medical advice if irritation persists .
Q. Basic: What synthetic strategies are effective for preparing tert-butyl 6-oxopiperidine carboxylates?
Answer:
Common methods include:
- Boc Protection: React piperidine precursors with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base (e.g., DMAP) to introduce the tert-butyl carbamate group .
- Oxidation Steps: Convert piperidine alcohols to ketones using oxidizing agents (e.g., Dess-Martin periodinane) to form the 6-oxo group .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Advanced: How can crystallographic data inconsistencies be resolved for tert-butyl piperidine derivatives?
Answer:
Contradictions in X-ray diffraction data may arise from twinning, disorder, or poor crystal quality. Mitigation strategies:
- Refinement Tools: Use SHELXL for small-molecule refinement, leveraging restraints for disordered tert-butyl groups and hydrogen-bonding networks .
- Data Validation: Check for twinning via PLATON’s TWINABS; apply multi-scan absorption corrections to address intensity variations .
- Alternative Techniques: Complement crystallography with NMR (e.g., NOESY) to confirm stereochemistry if ambiguity persists .
Q. Advanced: How can hydrogen-bonding interactions in tert-butyl-protected piperidines be systematically analyzed?
Answer:
Utilize graph-set analysis (G. R. Desiraju’s methodology) to categorize hydrogen bonds:
- Pattern Identification: Classify bonds as D(donor)–A(acceptor) chains, rings, or intramolecular motifs using crystallographic software (e.g., Mercury) .
- Directionality: Measure bond angles (θ ~150–180°) and distances (2.6–3.0 Å for O–H···O/N) to distinguish strong vs. weak interactions .
- Thermal Ellipsoids: Analyze anisotropic displacement parameters to assess dynamic vs. static disorder in hydrogen-bonded networks .
Q. Basic: What spectroscopic techniques are recommended for characterizing tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Use ESI+ to detect [M+H]⁺ or [M+Na]⁺ ions; compare calculated vs. observed m/z for purity assessment .
- IR Spectroscopy: Confirm carbonyl stretches (ν ~1680–1720 cm⁻¹ for Boc group) and oxopiperidine C=O (ν ~1640–1680 cm⁻¹) .
Q. Advanced: How can reaction yields for tert-butyl 6-oxopiperidine carboxylates be optimized under catalytic conditions?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for Boc protection efficiency or transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for Boc reactions; switch to EtOH/H₂O for precipitation-driven purification .
- Kinetic Monitoring: Employ in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Properties
IUPAC Name |
tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-6-5-7-9(13)12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGAVXVWDVQSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467251 | |
Record name | tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253866-57-8 | |
Record name | tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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